1-(Iodomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane
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Overview
Description
1-(Iodomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which makes them valuable in various fields of scientific research and industrial applications. The presence of both iodomethyl and trifluoromethyl groups in this compound adds to its reactivity and potential utility in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 1-(iodomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method is the photochemical transformation of [1.1.1]propellane into various bicyclo[1.1.1]pentane species . This process can be carried out in a continuous flow system, providing an efficient and scalable route to the desired compound . Additionally, the use of light as a catalyst in the reaction eliminates the need for additional additives or catalysts, making the process more environmentally friendly .
Chemical Reactions Analysis
1-(Iodomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane undergoes various types of chemical reactions, including substitution, oxidation, and reduction. The iodomethyl group is particularly reactive in substitution reactions, where it can be replaced by other nucleophiles such as nitrogen and sulfur nucleophiles . Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted bicyclo[1.1.1]pentane derivatives .
Scientific Research Applications
1-(Iodomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . Its unique structure and reactivity make it valuable in the development of new materials and pharmaceuticals. In biology and medicine, bicyclo[1.1.1]pentane derivatives are explored for their potential as bioisosteres of aromatic rings, which can enhance the potency, selectivity, and pharmacokinetic profile of drug-like compounds . Additionally, the compound’s three-dimensional structure provides novel vectors for drug discovery and applications in materials science .
Mechanism of Action
The mechanism of action of 1-(iodomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane is primarily based on its ability to undergo various chemical reactions. The iodomethyl group can participate in substitution reactions, while the trifluoromethyl group can influence the compound’s electronic properties and reactivity. These interactions can affect the compound’s molecular targets and pathways, making it a valuable tool in the study of chemical and biological processes .
Comparison with Similar Compounds
1-(Iodomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane can be compared to other bicyclo[1.1.1]pentane derivatives, such as those with different substituents at the bridgehead positions. Similar compounds include bicyclo[1.1.1]pentane derivatives with fluoro, chloro, or bromo groups instead of the iodomethyl group For example, fluoro-bicyclo[1.1.1]pentanes have been studied for their improved permeability, aqueous solubility, and metabolic stability compared to their non-fluorinated counterparts .
Properties
Molecular Formula |
C7H8F3I |
---|---|
Molecular Weight |
276.04 g/mol |
IUPAC Name |
1-(iodomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane |
InChI |
InChI=1S/C7H8F3I/c8-7(9,10)6-1-5(2-6,3-6)4-11/h1-4H2 |
InChI Key |
DTTWPEZNQMAYGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)C(F)(F)F)CI |
Origin of Product |
United States |
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